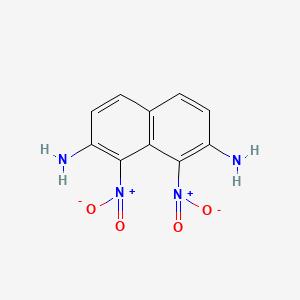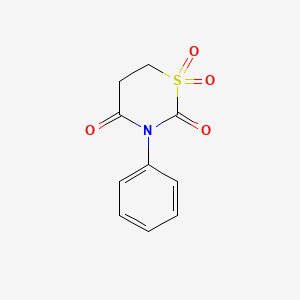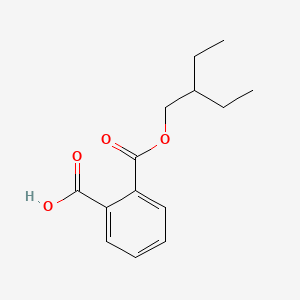
Phthalic acid, mono(2-ethylbutyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, mono(2-ethylbutyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Phthalic acid, mono(2-ethylbutyl) ester is synthesized through the esterification of phthalic acid with 2-ethylbutanol. The reaction typically involves heating phthalic acid with 2-ethylbutanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Analyse Chemischer Reaktionen
Phthalic acid, mono(2-ethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to phthalic acid and 2-ethylbutanol.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups under specific conditions
Common reagents used in these reactions include strong acids like sulfuric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are phthalic acid and 2-ethylbutanol .
Wissenschaftliche Forschungsanwendungen
Phthalic acid, mono(2-ethylbutyl) ester has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products.
Biology: Research has shown that phthalates, including this compound, can affect biological systems, making it a subject of study in toxicology and environmental science.
Medicine: It is used in the manufacturing of medical devices and materials, such as blood bags and tubing, due to its flexibility and durability.
Industry: Beyond PVC, it is used in the production of paints, adhesives, and coatings to enhance their properties
Wirkmechanismus
The mechanism by which phthalic acid, mono(2-ethylbutyl) ester exerts its effects involves its interaction with plastic polymers. As a plasticizer, it embeds itself between the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can disrupt endocrine functions by mimicking or interfering with hormone activities, leading to various health effects .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, mono(2-ethylbutyl) ester can be compared with other phthalates such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in PVC products.
Di-n-butyl phthalate (DBP): Used in adhesives, printing inks, and cosmetics.
Diethyl phthalate (DEP): Commonly found in personal care products and fragrances.
What sets this compound apart is its specific use in applications requiring a balance of flexibility and durability, making it suitable for specialized industrial and medical applications .
Eigenschaften
CAS-Nummer |
91401-46-6 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-(2-ethylbutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
XSLWVQWUWZGQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
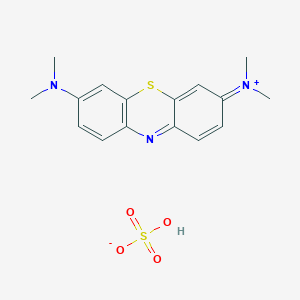
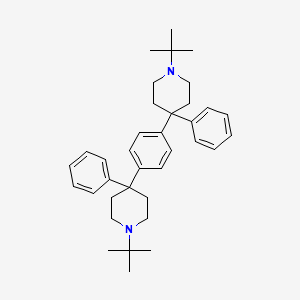
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
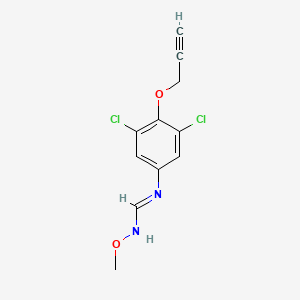
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
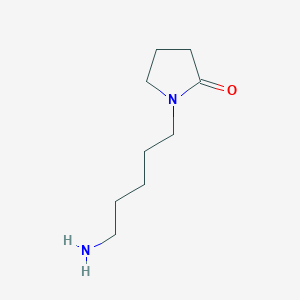
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
